2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-fluoro-2-isothiocyanato-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NS/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQGRXJLBCCYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N=C=S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392204 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-40-9 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)phenyl Isothiocyanate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights to empower researchers in their drug discovery endeavors.

Introduction: A Versatile Scaffold in Fluorine Chemistry

This compound is a valuable reagent in organic synthesis, particularly in the construction of novel heterocyclic compounds with potential therapeutic applications. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These features are highly sought after in drug design to enhance pharmacokinetic and pharmacodynamic profiles.[1] The isothiocyanate functional group serves as a versatile electrophilic handle, readily reacting with a variety of nucleophiles to generate a diverse array of molecular architectures.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₃F₄NS | |

| Molecular Weight | 221.17 g/mol | |

| CAS Number | 302912-40-9 | [2] |

| Appearance | Not explicitly stated for this specific isomer, but related compounds are colorless to yellow liquids. | [3] |

| Boiling Point | 202-209 °C | |

| Density | 1.42 g/mL at 25 °C | |

| Refractive Index | n20/D 1.54 |

Molecular Structure and Spectroscopic Analysis

The unique arrangement of atoms in this compound gives rise to a distinct spectroscopic fingerprint.

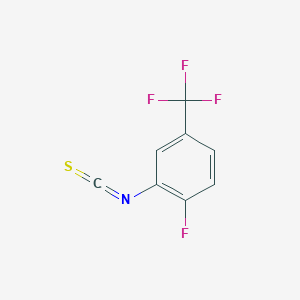

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the phenyl ring. The coupling patterns will be influenced by both the fluorine and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms. The carbon attached to the isothiocyanate group (-N=C=S) is expected to have a chemical shift in the range of δ 130-140 ppm. The carbons bonded to fluorine and the trifluoromethyl group will show characteristic splitting patterns due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two distinct signals: one for the fluorine atom directly attached to the phenyl ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the trifluoromethyl group is typically observed around -60 to -65 ppm relative to CFCl₃.[4][5][6]

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, characteristic absorption band for the asymmetric stretch of the isothiocyanate (-N=C=S) group, typically appearing in the region of 2000-2200 cm⁻¹.[7] Other significant peaks will include C-F stretching vibrations (around 1100-1300 cm⁻¹) and aromatic C-H and C=C stretching vibrations.[8][9][10][11]

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (221.17 m/z). The fragmentation pattern will likely involve the loss of the isothiocyanate group, the trifluoromethyl group, and potentially a fluorine atom, leading to characteristic fragment ions.[2][12][13][14]

Synthesis and Reactivity

Synthesis: this compound is typically synthesized from its corresponding aniline precursor, 2-fluoro-5-(trifluoromethyl)aniline. Several methods can be employed for this transformation, with the use of thiophosgene or a thiophosgene equivalent being the most common.

A general and widely used procedure involves the reaction of the aniline with thiophosgene in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous solution of a mild base like sodium bicarbonate.[15][16]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Dissolve 2-fluoro-5-(trifluoromethyl)aniline (1.0 eq) in dichloromethane.

-

Prepare a separate solution of sodium bicarbonate (2.5 eq) in water.

-

Combine the two solutions in a reaction vessel and cool to 0°C with vigorous stirring.

-

Slowly add a solution of thiophosgene (1.1 eq) in dichloromethane to the biphasic mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Reactivity: The primary mode of reactivity for this compound is the electrophilic nature of the central carbon atom of the isothiocyanate group. This carbon is susceptible to nucleophilic attack by a wide range of nucleophiles, most notably primary and secondary amines, to form substituted thioureas.[7][17][18][19]

Caption: Reaction of this compound with an amine to form a thiourea.

This reaction is typically straightforward and proceeds under mild conditions, often at room temperature in a suitable organic solvent. The resulting thiourea derivatives are valuable scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities.

Applications in Drug Discovery and Development

The unique combination of fluorine, a trifluoromethyl group, and a reactive isothiocyanate handle makes this compound a highly attractive building block for the synthesis of biologically active molecules.[20] The incorporation of the 2-fluoro-5-(trifluoromethyl)phenyl moiety can enhance a drug candidate's metabolic stability by blocking potential sites of oxidation and can modulate its lipophilicity to improve cell permeability and overall pharmacokinetic properties.[1][21]

While specific drug candidates derived directly from this isothiocyanate were not prominently featured in the searched literature, the closely related 3-fluoro-5-(trifluoromethyl)phenyl group has been incorporated into potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a target for anti-inflammatory drugs.[20] This highlights the potential of this substitution pattern in modulating biological activity.

Furthermore, thioureas derived from substituted phenyl isothiocyanates have demonstrated a wide range of pharmacological activities, including anticancer and enzyme inhibitory effects.[17][22] For instance, certain thiourea derivatives have been investigated as potent inhibitors of various kinases, which are crucial targets in oncology. The this compound, therefore, serves as a key starting material for the synthesis of libraries of novel thiourea-containing compounds for screening against various biological targets.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with most isothiocyanates, it is likely to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a powerful and versatile building block for medicinal chemists and drug discovery scientists. Its unique electronic and physicochemical properties, conferred by the fluorine and trifluoromethyl substituents, make it an invaluable tool for the synthesis of novel therapeutic agents with improved pharmacological profiles. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to fully exploit its potential in the quest for new and effective medicines.

References

Click to expand

-

Supporting Information. Royal Society of Chemistry. [Link]

-

General procedure for the synthesis of isothiocyanates. The Royal Society of Chemistry. [Link]

-

Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. PMC. [Link]

-

Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as Potent, Selective and Efficacious Microsomal Prostaglandin E 2 synthase-1 (mPGES-1) Inhibitor. PubMed. [Link]

-

Convenient Routes to Trifluoromethyl-Substituted Pyridyl-Isothiocyanates and Isocyanates Starting from 2,3-Dichloro-5-Trifluoro. Revue Roumaine de Chimie. [Link]

-

Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. The Royal Society of Chemistry. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

19F NMR Reference Standards. University of Wisconsin-Madison. [Link]

-

Mechanochemical synthesis of thioureas, ureas and guanidines. PMC. [Link]

-

Phenyl isothiocyanate. Organic Syntheses Procedure. [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. [Link]

-

Fluorine NMR. University of California, Santa Barbara. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

-

SUPPORTING INFORMATION List of attachments i) CIF file ii) FT-IR spectra results iii) 1H NMR results iv) videos i) CIF File Det. The Royal Society of Chemistry. [Link]

-

N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Beilstein Journal of Organic Chemistry. [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Jurnal UPI. [Link]

-

Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC. [Link]

-

ft ir spectroscopy: Topics by Science.gov. Science.gov. [Link]

-

High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin and. OPUS. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. NIH. [Link]

Sources

- 1. This compound CAS#: [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. colorado.edu [colorado.edu]

- 7. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. ft ir spectroscopy: Topics by Science.gov [science.gov]

- 10. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Making sure you're not a bot! [opus4.kobv.de]

- 13. mdpi.com [mdpi.com]

- 14. rsc.org [rsc.org]

- 15. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spectrabase.com [spectrabase.com]

- 19. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scs.illinois.edu [scs.illinois.edu]

- 21. biointerfaceresearch.com [biointerfaceresearch.com]

- 22. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: A Strategic Building Block in Modern Chemistry

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate

This compound is a highly functionalized aromatic compound that serves as a pivotal building block in medicinal chemistry, agrochemical synthesis, and materials science. The strategic placement of three distinct functional groups—an isothiocyanate, a fluorine atom, and a trifluoromethyl group—on a phenyl ring imparts a unique combination of reactivity and desirable physicochemical properties. The isothiocyanate (-N=C=S) group is a versatile electrophile, readily reacting with nucleophiles to form stable linkages, most notably thioureas. The trifluoromethyl (-CF3) group, a bioisostere of a methyl group, is prized in drug discovery for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic properties, often leading to improved binding affinity and bioavailability.[1][2] The fluorine atom further refines the molecule's electronic profile and can participate in specific hydrogen bonding interactions. This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of reproducible science. The fundamental identifiers and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 302912-40-9 | [3] |

| Molecular Formula | C8H3F4NS | [3][4] |

| Molecular Weight | 221.17 g/mol | [3][4] |

| Boiling Point | 202-209 °C (lit.) | [3][4] |

| Density | 1.42 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index | n20/D 1.54 (lit.) | [3][4] |

| Flash Point | 210 °F | [4] |

Synthesis and Mechanistic Considerations

The synthesis of aryl isothiocyanates typically begins with the corresponding aniline derivative. While various methods exist, a common and robust approach involves the reaction of the aniline with a thiocarbonylating agent, such as thiophosgene (CSCl2) or one of its safer surrogates.

Conceptual Synthesis Workflow: The transformation from 2-fluoro-5-(trifluoromethyl)aniline to the target isothiocyanate is a foundational process. The choice of thiocarbonylating agent and reaction conditions is critical to achieving high yield and purity while managing the toxicity of the reagents.

Caption: General synthesis pathway for aryl isothiocyanates.

Experimental Causality:

-

Aniline Precursor: The starting material, 2-fluoro-5-(trifluoromethyl)aniline, dictates the final substitution pattern. Its purity is paramount to the purity of the final product.

-

Thiocarbonylating Agent: Thiophosgene is highly effective but also extremely toxic. Alternative reagents like di(1H-imidazol-1-yl)methanethione can be used in a two-step process to mitigate safety concerns.

-

Base: A non-nucleophilic base is often employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing unwanted side reactions with the acidic intermediate.

A classic, though less common, laboratory preparation involves the acid-catalyzed decomposition of a disubstituted thiourea (thiocarbanilide).[5]

Core Reactivity: The Electrophilic Nature of the Isothiocyanate Group

The defining characteristic of this compound is the electrophilicity of the central carbon atom in the -N=C=S group. This carbon is susceptible to attack by a wide range of nucleophiles. The most common and synthetically useful reaction is with primary or secondary amines to form N,N'-disubstituted thioureas. This reaction is highly efficient and often proceeds under mild conditions.

Caption: Reaction of an isothiocyanate with a primary amine.

This thiourea linkage is fundamental to many of the compound's applications, from creating bioactive molecules to functionalizing surfaces.[6]

Applications in Research and Development

The unique combination of functional groups makes this compound a valuable tool for scientists.

-

Medicinal Chemistry and Drug Discovery: The "3-fluoro-5-(trifluoromethyl)phenyl" moiety is present in potent and selective enzyme inhibitors.[7] This structural motif is used by medicinal chemists to optimize lead compounds. The trifluoromethyl group enhances metabolic stability and cell permeability, while the fluorine can fine-tune binding interactions.[2] The isothiocyanate handle allows for the straightforward coupling of this valuable fragment to other parts of a target molecule, such as an amine-containing scaffold, to rapidly generate libraries of potential drug candidates.

-

Chemical Biology and Protein Labeling: Isothiocyanates are known to form covalent bonds with the primary amine groups of lysine residues on proteins. This reactivity allows this compound to be used as a chemical probe to label and modify proteins, peptides, or other biomolecules.

-

Materials Science and Surface Chemistry: The compound can be used for the chemical derivatization of surfaces that have been functionalized with amine groups.[6] This allows for the modification of materials like silicon or gold to alter their surface properties, such as hydrophobicity or biocompatibility.

Safety, Handling, and Storage

Isothiocyanates as a class are hazardous chemicals that require strict handling protocols. Data from closely related trifluoromethyl- and fluoro-substituted phenyl isothiocyanates indicate significant health hazards.

GHS Hazard Information (Inferred from related compounds):

| Hazard | Description |

| Pictograms | |

| Signal Word | Danger |

| Hazard Statements | Toxic if swallowed or if inhaled. Causes severe skin burns and eye damage.[8] May cause respiratory irritation.[9] |

Mandatory Handling Protocol:

-

Engineering Controls: All work must be conducted in a certified chemical fume hood with sufficient airflow. Use of a closed system is recommended where possible.

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid all contact with skin, eyes, and clothing. Do not breathe vapors or mist.[9] Wash hands and face thoroughly after handling.

-

First Aid Measures:

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[9]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] The compound may be moisture-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to preserve reactivity.[10] Store locked up.

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular innovation. Its well-defined reactivity, combined with the pharmacologically advantageous properties of its fluorine and trifluoromethyl substituents, makes it an indispensable reagent for scientists aiming to synthesize novel pharmaceuticals, advanced materials, and sophisticated chemical probes. Adherence to stringent safety protocols is essential to harness its full potential responsibly.

References

-

2-FLUORO-5-TRIFLUOROMETHYLPHENYL ISOTHI&. ChemBK. [Link]

-

2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate | C8H3ClF3NS | CID 141005. PubChem. [Link]

-

Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[4][11]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as Potent, Selective and Efficacious Microsomal Prostaglandin E2 synthase-1 (mPGES-1) Inhibitor. PubMed. [Link]

-

Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. [Link]

-

Computational investigation of structural, spectral, electronic, and pharmacological properties of 4-trifluoromethyl phenyl isothiocyanate and 1-(4-trifluoromethyl phenyl)thiourea. SN Applied Sciences. [Link]

-

Preparation of phenyl isothiocyanate. PrepChem.com. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. [Link]

-

B(C6F5)3- and HB(C6F5)2-mediated transformations of isothiocyanates. RSC Publishing. [Link]

-

Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PubMed Central. [Link]

-

Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Refubium - Freie Universität Berlin. [Link]

-

Spectroscopic and structural studies on phenyl and pentafluorophenyl trifluorothioacetate, and pentafluorophenyl trifluoroacetate, CF3C(O)SC6H5, CF3C(O)SC6F5 and CF3C(O)OC6F5. Physical Chemistry Chemical Physics (RSC Publishing). [Link]

-

Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PubMed Central. [Link]

-

4-(Trifluoromethyl)phenyl Isothiocyanate as a Bifunctional Additive for Regulating High-Temperature Performance of Lithium-High Nickel Batteries. ACS Publications. [Link]

-

Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. MDPI. [Link]

Sources

- 1. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: [m.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. 3,5-Bis(trifluoromethyl)phenyl isothiocyanate 98 23165-29-9 [sigmaaldrich.com]

- 7. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate | C8H3ClF3NS | CID 141005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)phenyl Isothiocyanate: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have led to a significant number of fluorinated compounds in the pharmaceutical market. Among the array of fluorinated building blocks available to the synthetic chemist, 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate stands out as a versatile reagent for the introduction of the valuable 2-fluoro-5-(trifluoromethyl)phenyl moiety.

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and reactivity of this compound. It further delves into its applications in drug discovery, with a focus on the synthesis of biologically active thiourea derivatives and their potential as therapeutic agents. This document is intended to serve as a practical resource for researchers and professionals engaged in the design and synthesis of novel chemical entities for drug development.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic isothiocyanate with the chemical formula C₈H₃F₄NS. Its molecular structure is characterized by a benzene ring substituted with a fluorine atom at the 2-position, a trifluoromethyl group at the 5-position, and an isothiocyanate group at the 1-position.

| Property | Value | Reference |

| Molecular Weight | 221.17 g/mol | [1] |

| Boiling Point | 202-209 °C | [1] |

| Density | 1.42 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.54 | [1] |

| CAS Number | 302912-40-9 |

The presence of the highly electronegative fluorine atom and the trifluoromethyl group significantly influences the electronic properties of the aromatic ring and the reactivity of the isothiocyanate functional group. The trifluoromethyl group, a strong electron-withdrawing group, enhances the electrophilicity of the isothiocyanate carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity is a key feature that medicinal chemists leverage in the synthesis of diverse compound libraries.

Spectroscopic Characterization (Predicted)

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be influenced by both fluorine and the trifluoromethyl group.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms. The carbon of the isothiocyanate group (-N=C=S) is expected to appear in the range of δ 130-140 ppm. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The carbons attached to fluorine will exhibit large one-bond C-F coupling constants.

¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals: one for the single fluorine atom on the ring and another for the trifluoromethyl group.

IR Spectroscopy: The infrared spectrum will be characterized by a strong, sharp absorption band around 2100-2200 cm⁻¹ corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C-F stretching vibrations will appear in the region of 1100-1400 cm⁻¹.

Mass Spectrometry: The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 221. Key fragmentation patterns would likely involve the loss of the isothiocyanate group or cleavage of the trifluoromethyl group.

Synthesis and Reactivity

Synthesis of this compound

The most common and practical laboratory synthesis of aryl isothiocyanates involves the conversion of the corresponding aniline. The synthesis of this compound, therefore, commences with its precursor, 2-Fluoro-5-(trifluoromethyl)aniline.

A general and widely applicable method for this transformation is the reaction of the aniline with carbon disulfide (CS₂) in the presence of a base, followed by treatment with a thiophosgene equivalent or an oxidizing agent. A well-established one-pot protocol involves the use of carbon disulfide and a base like triethylamine or potassium carbonate to form a dithiocarbamate salt in situ, which is then converted to the isothiocyanate.

Experimental Protocol: Synthesis of this compound from 2-Fluoro-5-(trifluoromethyl)aniline

-

Step 1: Formation of the Dithiocarbamate Salt

-

To a stirred solution of 2-Fluoro-5-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as dichloromethane or toluene, add a base, for example, triethylamine (2.0-3.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add carbon disulfide (1.1-1.5 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature for 1-3 hours, monitoring the consumption of the starting aniline by thin-layer chromatography (TLC).

-

-

Step 2: Conversion to the Isothiocyanate

-

Cool the reaction mixture back to 0 °C.

-

Slowly add a chloroformate, such as ethyl chloroformate (1.1 eq), or another activating agent like tosyl chloride.

-

Stir the reaction at room temperature for an additional 1-2 hours or until the reaction is complete as indicated by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

-

Caption: Synthetic workflow for this compound.

Reactivity of the Isothiocyanate Group

The isothiocyanate functional group is a versatile electrophile that readily reacts with a wide range of nucleophiles. This reactivity is the foundation of its utility in organic synthesis. The primary reaction of interest in drug discovery is its reaction with primary and secondary amines to form thiourea derivatives.

Applications in Drug Discovery: Synthesis of Thiourea Derivatives

Thiourea and its derivatives are a class of compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The incorporation of the 2-fluoro-5-(trifluoromethyl)phenyl moiety into a thiourea scaffold can significantly enhance these biological activities. The fluorine and trifluoromethyl substituents can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[3]

Experimental Protocol: General Synthesis of N-(2-Fluoro-5-(trifluoromethyl)phenyl)-N'-substituted Thioureas

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM).

-

To this solution, add the desired primary or secondary amine (1.0-1.1 eq).

-

The reaction is typically carried out at room temperature and can be monitored by TLC. For less reactive amines, gentle heating may be required.[4]

-

The reaction is often complete within a few hours.

-

Upon completion, the product often precipitates out of the solution and can be collected by filtration.

-

If the product remains in solution, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography.

Sources

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-(trifluoromethyl)phenyl Isothiocyanate from Primary Amines

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-fluoro-5-(trifluoromethyl)phenyl isothiocyanate, a key building block in modern drug discovery and agrochemical research. The strategic incorporation of both fluorine and a trifluoromethyl group on the phenyl ring imparts unique physicochemical properties to molecules, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide is intended for researchers, medicinal chemists, and process development scientists, offering a detailed exploration of the prevalent synthetic methodologies, a step-by-step experimental protocol, characterization data, and critical safety considerations.

Introduction: The Significance of Fluorinated Isothiocyanates in Medicinal Chemistry

The isothiocyanate functional group (-N=C=S) is a versatile electrophile widely utilized in the synthesis of various nitrogen and sulfur-containing heterocycles, thioureas, and as a covalent linker in bioconjugation chemistry.[4] When appended to a fluorinated phenyl scaffold, specifically one bearing a trifluoromethyl group, the resulting molecule becomes a highly valuable synthon in drug discovery programs.

The trifluoromethyl group is a bioisostere for a methyl or chloro group and is known to significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[5] Its strong electron-withdrawing nature can also influence the acidity of nearby protons and the overall electronic properties of the aromatic ring.[5] The additional presence of a fluorine atom further modulates these properties, making this compound a desirable precursor for the synthesis of novel therapeutics and agrochemicals.[6][7]

This guide will focus on the practical synthesis of this important building block from its corresponding primary amine, 2-fluoro-5-(trifluoromethyl)aniline.

Synthetic Methodologies: A Comparative Analysis

The conversion of a primary amine to an isothiocyanate can be achieved through several synthetic routes. The choice of method often depends on the scale of the reaction, the electronic nature of the starting amine, and the desired purity of the final product.

The Classical Thiophosgene Approach (Use with Extreme Caution)

The reaction of a primary amine with thiophosgene (CSCl₂) is a long-established and often high-yielding method for the synthesis of isothiocyanates. However, the extreme toxicity and volatility of thiophosgene necessitate stringent safety precautions and limit its use in many modern laboratories.

Thiophosgene Equivalents: Safer Alternatives

To circumvent the hazards associated with thiophosgene, several less toxic thiocarbonyl transfer reagents have been developed. Among these, 1,1'-thiocarbonyldiimidazole (TCDI) is a popular choice. TCDI is a stable, crystalline solid that reacts with primary amines to form the corresponding isothiocyanate under mild conditions. This method is particularly suitable for electron-deficient amines.

The Carbon Disulfide Route: A Two-Step, One-Pot Approach

A widely adopted and generally safer alternative to thiophosgene-based methods involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate.[8]

Common desulfurizing agents include:

-

Di-tert-butyl dicarbonate (Boc₂O): This reagent is advantageous as its byproducts are volatile and easily removed, simplifying the workup.[4][9][10]

-

Tosyl Chloride (TsCl): A cost-effective and efficient reagent for the decomposition of dithiocarbamate salts.[11]

-

Other Reagents: A variety of other reagents such as phosphorus oxychloride, ethyl chloroformate, and various oxidizing agents have also been employed for the desulfurization step.

The carbon disulfide method is often performed as a one-pot procedure, making it an attractive option for both small-scale and large-scale syntheses.

Reaction Mechanisms

The formation of isothiocyanates from primary amines and carbon disulfide proceeds through a dithiocarbamate intermediate. The following diagram illustrates the generally accepted mechanism for the desulfurization of the dithiocarbamate salt using a generic electrophilic reagent (E+).

Caption: Generalized mechanism of isothiocyanate formation from a primary amine and carbon disulfide.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound from 2-fluoro-5-(trifluoromethyl)aniline using 1,1'-thiocarbonyldiimidazole (TCDI). This method is chosen for its reliability with electron-deficient anilines and its use of a less hazardous reagent compared to thiophosgene.

Materials and Equipment:

-

2-Fluoro-5-(trifluoromethyl)aniline

-

1,1'-Thiocarbonyldiimidazole (TCDI)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 2-fluoro-5-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add 1,1'-thiocarbonyldiimidazole (1.1 eq) portion-wise at room temperature with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound as a colorless to pale yellow oil.

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of this compound

The successful synthesis of the target compound can be confirmed by a combination of spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm. |

| ¹³C NMR | The isothiocyanate carbon will have a characteristic chemical shift around δ 130-140 ppm. Aromatic carbons will appear in the range of δ 110-160 ppm, with C-F and C-CF₃ couplings. |

| ¹⁹F NMR | Two distinct signals are expected, one for the fluorine atom on the ring and another for the trifluoromethyl group. |

| IR Spectroscopy | A strong, sharp absorption band characteristic of the isothiocyanate group (-N=C=S) is expected in the range of 2050-2150 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product should be observed. |

Safety Considerations

-

1,1'-Thiocarbonyldiimidazole (TCDI): While significantly less hazardous than thiophosgene, TCDI is a moisture-sensitive and irritating compound. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Carbon Disulfide (CS₂): If using the carbon disulfide route, be aware that it is highly flammable, volatile, and toxic. All manipulations should be conducted in a fume hood, away from ignition sources.

-

Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a well-ventilated area.

-

General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The synthesis of this compound is a critical process for accessing a valuable building block in medicinal and agricultural chemistry. While several methods exist, the use of thiophosgene alternatives such as 1,1'-thiocarbonyldiimidazole or the carbon disulfide/desulfurization approach offers a safer and more practical route for most laboratory settings. Careful execution of the experimental protocol and adherence to safety guidelines will ensure a successful and safe synthesis of this important compound.

References

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate | C8H3ClF3NS | CID 141005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenyl isothiocyanate(103-72-0) 13C NMR [m.chemicalbook.com]

- 7. 3-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE(1840-19-3) 13C NMR [m.chemicalbook.com]

- 8. This compound CAS#: [m.chemicalbook.com]

- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 10. 2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE CAS#: 23165-49-3 [amp.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Reactivity of 2-Fluoro-5-(trifluoromethyl)phenyl Isothiocyanate with Nucleophiles

Executive Summary

2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate is a highly versatile reagent in modern organic synthesis, particularly within medicinal chemistry and drug development. Its utility stems from the electrophilic nature of the isothiocyanate carbon, which is significantly enhanced by the synergistic electron-withdrawing effects of the ortho-fluoro and para-trifluoromethyl substituents on the phenyl ring. This guide provides a comprehensive examination of the molecule's reactivity profile with common nucleophiles, offering field-proven insights into reaction mechanisms, experimental design, and practical applications. We will delve into the causality behind its reactivity, present detailed, self-validating experimental protocols, and support all claims with authoritative references.

Introduction: The Molecular Architecture and its Implications

The isothiocyanate functional group (-N=C=S) is a cornerstone for constructing thiourea, thiocarbamate, and dithiocarbamate linkages, which are prevalent in a wide array of biologically active molecules and organocatalysts.[1][2][3] The reactivity of the central carbon in the isothiocyanate moiety is dictated by its electrophilicity. In the case of this compound, this electrophilicity is profoundly amplified.

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, primarily through a strong inductive effect.[4][5] This effect significantly increases the partial positive charge on the isothiocyanate carbon, making it a prime target for nucleophilic attack.[4] The ortho-fluorine atom further contributes to this electronic demand. The strategic placement of these substituents not only activates the molecule for synthesis but also imparts desirable properties such as increased metabolic stability and lipophilicity to the resulting products, which is highly advantageous in drug design.[5]

Core Reactivity: The Mechanism of Nucleophilic Addition

The fundamental reaction pathway for isothiocyanates with nucleophiles is a nucleophilic addition mechanism.[6][7] The reaction is initiated by the attack of a nucleophile's lone pair of electrons on the electrophilic carbon of the isothiocyanate. This leads to the formation of a transient, often zwitterionic, intermediate, which then typically undergoes proton transfer to yield the stable final product.[6]

Reactivity with Specific Classes of Nucleophiles

3.1. Reaction with Amines: The Formation of Thioureas

The reaction of this compound with primary and secondary amines is the most robust and widely used transformation, yielding N,N'-disubstituted thioureas.[3][6] This reaction is typically high-yielding, proceeds rapidly under mild conditions (often at room temperature), and requires no catalyst.[6][8] The resulting thiourea derivatives are valuable as organocatalysts, anion receptors, and key intermediates for the synthesis of heterocyclic compounds.[9]

3.2. Reaction with Alcohols and Thiols: Synthesis of Thiocarbamates and Dithiocarbamates

Alcohols and thiols also serve as effective nucleophiles.

-

Thiols: The reaction with thiols is particularly efficient, leading to the formation of dithiocarbamate linkages.[10][11] A noteworthy aspect of this reaction is its reversibility, which is exploited in biological systems where isothiocyanate-glutathione conjugates can act as transport forms of the parent compound.[11] The reaction is often favored under neutral to slightly acidic conditions (pH 6-8).[12]

-

Alcohols: Alcohols react to form O-alkyl thiocarbamates. This reaction can sometimes be slower than with amines or thiols and may require a base or catalyst to facilitate the deprotonation of the alcohol, enhancing its nucleophilicity.[10][13]

3.3. pH Dependence

The choice of nucleophile can be influenced by the reaction pH. In competitive environments, such as in biological systems, thiols tend to react preferentially at a lower pH (6-8), while amines are more reactive under more alkaline conditions (pH 9-11).[12] This selectivity is a critical consideration in bioconjugation strategies.

Quantitative Reactivity Overview

The enhanced electrophilicity of this compound generally leads to high conversion rates and yields across a range of nucleophiles. The table below summarizes typical outcomes for these reactions, providing a comparative baseline for experimental design.

| Nucleophile Class | Product Type | Typical Conditions | Typical Yield | Key Considerations |

| Primary Amines | N,N'-Disubstituted Thiourea | Room Temp, 1-2h, THF/CH₂Cl₂ | >90% | Highly efficient and straightforward reaction.[6][14] |

| Secondary Amines | N,N,N'-Trisubstituted Thiourea | Room Temp, 2-4h, THF/CH₂Cl₂ | >85% | Slightly slower than primary amines due to steric hindrance. |

| Thiols | Dithiocarbamate | Room Temp, 1-3h, CH₂Cl₂ | >90% | Reaction is reversible.[11] |

| Alcohols | O-Alkyl Thiocarbamate | Room Temp to Reflux, may require base | 60-85% | Generally slower; may require activation of the alcohol.[13] |

Field-Proven Experimental Protocol: Synthesis of a Thiourea Derivative

This section provides a detailed, self-validating methodology for the synthesis of N-(4-methoxyphenyl)-N'-(2-fluoro-5-(trifluoromethyl)phenyl)thiourea, a representative reaction with a primary amine.

5.1. Materials and Reagents

-

This compound (1.0 eq)

-

p-Anisidine (4-methoxyaniline) (1.0 eq)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Hexanes (for purification)

-

Ethyl Acetate (for purification)

-

Silica Gel (for column chromatography)

5.2. Step-by-Step Procedure

-

Reaction Setup: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (e.g., 1.0 mmol, 123 mg) in 10 mL of anhydrous dichloromethane.

-

Reagent Addition: To the stirring solution, add this compound (1.0 mmol, 223 mg) dropwise at room temperature.

-

Reaction Execution: Allow the reaction mixture to stir at room temperature. The reaction is typically complete within 2 hours.

-

Monitoring (Self-Validation): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the starting materials and the appearance of a new, single product spot confirms reaction completion.

-

Work-up and Isolation:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

The crude product is often a solid that can be purified by recrystallization or precipitation. Add 10 mL of hexanes to the crude solid and stir vigorously.

-

Collect the resulting solid product by vacuum filtration, washing with cold hexanes (2 x 5 mL).[8]

-

-

Purification (If Necessary): If TLC indicates the presence of impurities, the crude product should be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Characterization: The final product's identity and purity should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Conclusion

This compound stands out as a superior building block for chemical synthesis. The pronounced electrophilicity of its isothiocyanate carbon, engineered by the potent electron-withdrawing fluoro and trifluoromethyl groups, ensures efficient and high-yielding reactions with a variety of nucleophiles. Its reactivity is predictable and robust, particularly with amines and thiols, making it an invaluable tool for researchers in drug discovery and materials science. The methodologies presented in this guide provide a solid foundation for leveraging this reagent's full potential in creating novel molecular architectures.

References

-

Tóth, G. K., et al. (2019). A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates. National Institutes of Health. Retrieved from [Link]

-

Iranpoor, N., Firouzabadi, H., Akhlaghinia, B., & Azadi, R. (2004). Conversion of Alcohols, Thiols, Carboxylic Acids, Trimethylsilyl Ethers, and Carboxylates to Thiocyanates with Triphenylphosphine/Diethylazodicarboxylate/NH4SCN. Organic Chemistry Portal. Retrieved from [Link]

-

Ma, J., Li, F., Wang, C., Wang, Z., Du, C., & Wang, L. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Chemistry Portal. Retrieved from [Link]

-

Roberts, J. D., Webb, R. L., & McElhill, E. A. (1950). The Electrical Effect of the Trifluoromethyl Group. Semantic Scholar. Retrieved from [Link]

-

Ni, C., Hu, M., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Retrieved from [Link]

-

Nagy, K. N., et al. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. Retrieved from [Link]

-

Al-Qahtani, M. H., & Prakash, G. K. S. (2022). Superelectrophiles and the effects of trifluoromethyl substituents. National Institutes of Health. Retrieved from [Link]

-

Akhlaghinia, B. (2015). Conversion of Alcohols and Thiols to Thiocyanates and Isothiocyanates. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

-

Perveen, S., Yasmin, A., & Khan, K. M. (2010). Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates. PubMed. Retrieved from [Link]

-

Iranpoor, N., Firouzabadi, H., & Shaterian, H. R. (2002). Preparation of Thiocyanates and Isothiocyanates from Alcohols, Thiols, Trimethylsilyl-, and Tetrahydropyranyl Ethers Using Triphenylphosphine/2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)/n-Bu4NSCN System. ResearchGate. Retrieved from [Link]

-

Bodo, C., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

-

Carballo, R., et al. (2020). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. National Institutes of Health. Retrieved from [Link]

-

Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Zhang, J., et al. (2018). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. MDPI. Retrieved from [Link]

-

Stiasni, N., & Ceylan, S. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. National Institutes of Health. Retrieved from [Link]

-

Mi, L., et al. (2008). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. National Institutes of Health. Retrieved from [Link]

-

Bilińska, L. G., et al. (2018). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis by substitution. Retrieved from [Link]

-

Sharma, S., Kumar, P., & Kumar, D. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

-

Clark, J. (n.d.). nucleophilic addition - carbonyl compounds and hydrogen cyanide. Chemguide. Retrieved from [Link]

-

Saloutin, V. I., et al. (2001). Reactions of perfluoro(3-isothiocyanato-2-methyl-2-pentene) with sulfur nucleophiles. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate. PubChem. Retrieved from [Link]

-

Chu, L., & Qing, F. L. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. PubMed. Retrieved from [Link]

-

Taylor, S. L. (1984). Reaction of Nucleophiles With Perfluoroalkyl, Perfluoroacyl and Perfluoroalkanesulfonyl Groups. University of Illinois IDEALS. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-5-(trifluoromethyl)phenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic isothiocyanate that holds significant interest in the fields of medicinal chemistry and drug discovery. Its rigid phenyl ring, substituted with electron-withdrawing fluorine and trifluoromethyl groups, imparts unique chemical properties that make it a valuable building block in the synthesis of novel therapeutic agents. The isothiocyanate functional group is a versatile handle for the formation of thiourea derivatives, which are present in a wide array of biologically active compounds.

This technical guide provides a comprehensive overview of the solubility and stability of this compound, drawing upon available data and established principles of isothiocyanate chemistry. Understanding these parameters is critical for its effective use in research and development, from reaction setup and purification to formulation and storage.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃F₄NS | [1] |

| Molecular Weight | 221.17 g/mol | [2], [1] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 202-209 °C | [2], [1] |

| Density | 1.42 g/mL at 25 °C | [2], [1] |

| Refractive Index | n20/D 1.54 | [2], [1] |

| Flash Point | 210 °F (98.9 °C) | [2] |

Solubility Profile

The presence of the aromatic ring and the trifluoromethyl group suggests good solubility in a range of common organic solvents. The polar isothiocyanate group may impart some solubility in more polar organic solvents. Based on data for structurally similar compounds like 2-phenylethyl isothiocyanate, it is expected to be soluble in solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[4]

Aqueous Solubility:

Isothiocyanates generally exhibit low solubility in water.[4] The hydrophobic nature of the fluorinated phenyl ring in this compound would further limit its aqueous solubility. For experimental purposes, the use of co-solvents such as DMSO or ethanol is typically required to prepare aqueous stock solutions.

Experimental Workflow for Solubility Determination

A robust method for determining the solubility of this compound is the saturation shake-flask method. This method involves equilibrating an excess of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Experimental workflow for solubility determination using the shake-flask method.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in experimental settings. Isothiocyanates, as a class of compounds, are known to be susceptible to degradation under certain conditions.[5][6]

Key Factors Influencing Stability:

-

Moisture and Hydrolysis: this compound is described as moisture-sensitive in safety data sheets.[7] The primary degradation pathway for isothiocyanates in the presence of water is hydrolysis of the -N=C=S group.[8] This reaction is often catalyzed by acidic or basic conditions.[8] The hydrolysis product would be the corresponding amine, 2-fluoro-5-(trifluoromethyl)aniline.

-

pH: The stability of isothiocyanates is highly pH-dependent. They are generally most stable in neutral aqueous solutions (pH ~7).[9] Both acidic and basic conditions can accelerate hydrolysis.[9][10] At low pH, the formation of nitriles can sometimes be favored over isothiocyanates during their synthesis from glucosinolates, a principle that may have relevance to their degradation pathways as well.[11]

-

Temperature: Elevated temperatures can promote the thermal degradation of isothiocyanates.[5][12] For long-term storage, refrigeration is recommended.[3] The flash point of this compound is approximately 99°C, indicating it is a combustible liquid at higher temperatures.[2]

-

Light: Some isothiocyanates are known to be light-sensitive.[13] While specific data for this compound is not available, it is prudent to store the compound in a light-protected container, such as an amber vial.

-

Solvent Choice: The choice of solvent can impact the stability of isothiocyanates. Protic solvents, especially those containing primary or secondary amines, can react with the isothiocyanate group. Hydroxylated solvents like methanol and ethanol can also react to form thiocarbamates.[9] For long-term storage of solutions, aprotic solvents such as acetonitrile, dichloromethane, or DMSO are generally preferred.

Experimental Workflow for Stability Assessment

A typical workflow for assessing the stability of this compound involves incubating the compound under various conditions and monitoring its degradation over time using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow for assessing the stability of this compound.

Experimental Protocols

Protocol 1: Determination of Solubility using the Shake-Flask Method

-

Preparation: Add an excess amount (e.g., 5-10 mg) of this compound to a 2 mL glass vial.

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetonitrile).

-

Equilibration: Tightly cap the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed for at least 1 hour to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and analyze by a validated HPLC or GC-MS method to determine the concentration of this compound. A standard curve of the compound should be prepared in the same solvent for accurate quantification.

Protocol 2: Assessment of pH Stability in Aqueous Buffers

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as acetonitrile or DMSO.

-

Working Solution Preparation: In separate vials, dilute the stock solution into a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, and 9). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the stability.

-

Incubation: Incubate the vials at a constant temperature (e.g., 25 °C or 37 °C) and protect them from light.

-

Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.

-

Sample Quenching and Analysis: Immediately quench any further degradation by adding the aliquot to a vial containing a suitable solvent (e.g., acetonitrile) and, if necessary, neutralizing the pH. Analyze the samples by HPLC or GC-MS to quantify the remaining amount of this compound.

-

Data Analysis: Plot the percentage of the initial concentration of the compound remaining versus time for each pH condition. Calculate the degradation rate constant and half-life at each pH.

Conclusion

This compound is a valuable reagent with promising applications in medicinal chemistry. A thorough understanding of its solubility and stability is paramount for its successful utilization. While specific quantitative data for this compound is limited, by applying general principles of isothiocyanate chemistry, researchers can make informed decisions regarding solvent selection, reaction conditions, and storage. The experimental protocols outlined in this guide provide a framework for generating precise solubility and stability data tailored to specific research needs.

References

-

Kalogianni, A. I., Lazari, D., Michailidis, M., & Termentzi, A. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC. Retrieved from [Link]

-

Pala-Paul, J., Srisawat, U., & Techakriengkrai, T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. Retrieved from [Link]

-

Surugau, N. (2016). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Ovidius University Annals of Chemistry, 27(1), 33-38. Retrieved from [Link]

-

Kyriakoudi, A., & Tsimogiannis, D. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. Retrieved from [Link]

-

ChemBK. (2024, April 10). 2-FLUORO-5-TRIFLUOROMETHYLPHENYL ISOTHI&. Retrieved from [Link]

-

Wu, C. C., & Ho, C. T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 46(1), 220–223. Retrieved from [Link]

-

ResearchGate. (n.d.). e Scheme for hydrolysis (A) and thermal degradation (B) of allyl isothiocyanate. Retrieved from [Link]

-

Song, F., Verheust, Y., Sampers, I., & Raes, K. (2025). The stability of isothiocyanates in broccoli extract: oxidation from erucin to sulforaphane was discovered. Food Chemistry, 480. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Retrieved from [Link]

-

R Discovery. (1998, September 10). Analysis of Thermal Degradation Products of Allyl Isothiocyanate and Phenethyl.... Retrieved from [Link]

-

MDPI. (2020). Encapsulation of Benzyl Isothiocyanate with β-Cyclodextrin Using Ultrasonication: Preparation, Characterization, and Antibacterial Assay. Retrieved from [Link]

-

Hanschen, F. S., & Schreiner, M. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports, 7(1), 4080. Retrieved from [Link]

-

De Nicola, G. R., Montaut, S., Rollin, P., & Menut, C. (2013). Stability of Benzylic-Type Isothiocyanates in Hydrodistillation-Mimicking Conditions. Journal of Agricultural and Food Chemistry, 61(32), 7769–7775. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate. Retrieved from [Link]

-

MDPI. (2021). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Bis(trifluoromethyl)phenyl isothiocyanate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). B(C6F5)3- and HB(C6F5)2-mediated transformations of isothiocyanates. Retrieved from [Link]

-

MDPI. (2025, January 11). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]

-

Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-341. Retrieved from [Link]

-

Shindler, S., & Yang, R. (2023). Hydrolysis of Poly(fluoroacrylate) Thin Films Synthesized from the Vapor Phase. Langmuir, 39(2), 857–865. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound CAS#: [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thaiscience.info [thaiscience.info]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Signature of 2-Fluoro-5-(trifluoromethyl)phenyl Isothiocyanate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate, a key building block in the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its spectral properties is paramount for reaction monitoring, quality control, and structural confirmation. This document synthesizes predicted data based on established spectroscopic principles and data from analogous compounds to offer a comprehensive reference for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of a fluorine atom, a trifluoromethyl group, and an isothiocyanate moiety on a benzene ring results in characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide will dissect the expected features in each of these analytical techniques.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and definitive information.

Experimental Protocol: NMR

A standard protocol for acquiring high-quality NMR spectra of this compound would involve the following steps:

-

Sample Preparation : Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆.[1][2] Ensure the sample is fully dissolved to maintain magnetic field homogeneity.[3]

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[4]

-

Data Acquisition : Acquire ¹H, ¹³C, and ¹⁹F spectra. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon.

Caption: A generalized workflow for NMR analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the phenyl ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the fluorine, trifluoromethyl, and isothiocyanate groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | ~ 7.5 | ddd | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3, ⁵J(H-CF₃) ≈ 0.5-1 |

| H-4 | ~ 7.4 | dd | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 4-6 |

| H-3 | ~ 7.3 | t | ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 8-10 |

Interpretation:

-

H-6 : This proton is ortho to the electron-withdrawing isothiocyanate group and meta to the trifluoromethyl group, leading to a downfield shift. It will appear as a doublet of doublet of doublets due to coupling with H-4, the fluorine at C-2, and a long-range coupling to the CF₃ group.

-

H-4 : This proton is ortho to the trifluoromethyl group and meta to the fluorine atom. It will likely appear as a doublet of doublets due to coupling with H-3 and the fluorine at C-2.

-

H-3 : This proton is ortho to the fluorine atom and will be split by the adjacent H-4 and the fluorine, likely resulting in a triplet-like appearance if the coupling constants are similar.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals. The chemical shifts are significantly influenced by the attached functional groups, and the carbons bearing fluorine or adjacent to the trifluoromethyl group will exhibit characteristic splitting due to C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-2 (C-F) | ~ 160 | d | ¹J(C-F) ≈ 240-250 |

| C-1 (C-NCS) | ~ 135 | d | ²J(C-F) ≈ 15-25 |

| C-5 (C-CF₃) | ~ 132 | q | ²J(C-CF₃) ≈ 30-35 |

| NCS | ~ 130-140 | s | - |

| C-4 | ~ 128 | dq | ³J(C-F) ≈ 5-10, ³J(C-CF₃) ≈ 3-5 |

| C-6 | ~ 125 | d | ³J(C-F) ≈ 3-5 |

| CF₃ | ~ 123 | q | ¹J(C-F) ≈ 270-280 |

| C-3 | ~ 118 | d | ²J(C-F) ≈ 20-30 |

Interpretation:

-

C-F Coupling : The carbon directly attached to the fluorine (C-2) will show a large one-bond coupling constant (¹J(C-F)). Carbons at two (²J) and three (³J) bonds away will also show smaller couplings.

-

C-CF₃ Coupling : The carbon of the trifluoromethyl group will appear as a quartet with a very large ¹J(C-F). The aromatic carbon attached to the CF₃ group (C-5) will also be a quartet due to two-bond coupling.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show two singlets, one for the fluorine atom on the ring and one for the trifluoromethyl group.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |

| Ar-F | ~ -110 to -120 |

| CF₃ | ~ -60 to -65 |

Interpretation:

-

The chemical shifts are referenced to CFCl₃. The fluorine atom attached to the aromatic ring will appear at a characteristic upfield position. The trifluoromethyl group will also have a distinct chemical shift in a region typical for aromatic CF₃ groups.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule.

Experimental Protocol: FTIR

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is a convenient and common technique.

-

Instrument Setup : Perform a background scan on the clean ATR crystal.

-

Sample Application : Place a small drop of the liquid sample directly onto the ATR crystal.

-

Data Acquisition : Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

-

Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.[5]

Predicted IR Absorption Bands

The IR spectrum will be dominated by a very strong and characteristic band for the isothiocyanate group.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2200-2000 | Very Strong, Broad | Asymmetric stretch of -N=C=S |

| ~ 1600, ~1500 | Medium-Strong | C=C stretching in aromatic ring |

| 1300-1100 | Strong | C-F stretching (CF₃) |

| 1250-1000 | Strong | C-F stretching (Aromatic) |

| ~ 850-800 | Strong | C-H out-of-plane bending (aromatic) |

Interpretation:

-

Isothiocyanate Stretch : The most prominent feature will be the intense and broad absorption band in the 2200-2000 cm⁻¹ region, which is highly characteristic of the isothiocyanate functional group.[6]

-

C-F Stretches : Strong absorptions in the 1300-1000 cm⁻¹ region are expected due to the C-F bonds of both the trifluoromethyl group and the fluorine atom on the aromatic ring.

-

Aromatic Vibrations : The characteristic C=C stretching bands of the benzene ring will appear around 1600 and 1500 cm⁻¹. The substitution pattern on the ring will influence the C-H out-of-plane bending vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Experimental Protocol: GC-MS